molecular formula C9H7NOS2 B14682488 (1,3-Benzothiazol-2-yl)ethanethioic S-acid CAS No. 34897-39-7

(1,3-Benzothiazol-2-yl)ethanethioic S-acid

Cat. No.: B14682488
CAS No.: 34897-39-7
M. Wt: 209.3 g/mol
InChI Key: WWIBNGQMJANCCI-UHFFFAOYSA-N
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Description

(1,3-Benzothiazol-2-yl)ethanethioic S-acid is a compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of benzothiazole derivatives allows them to exhibit a wide range of biological activities, making them valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzothiazol-2-yl)ethanethioic S-acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides. One common method includes the use of microwave irradiation to accelerate the reaction, resulting in high yields under mild conditions . Another approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium, promoting the formation of benzothiazole derivatives .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly reagents and solvents. For instance, the use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (1,3-Benzothiazol-2-yl)ethanethioic S-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,3-Benzothiazol-2-yl)ethanethioic S-acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer research, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: (1,3-Benzothiazol-2-yl)ethanethioic S-acid stands out due to its sulfur-containing thiazole ring, which imparts unique electronic and steric properties. These properties enhance its reactivity and biological activity compared to similar compounds .

Properties

CAS No.

34897-39-7

Molecular Formula

C9H7NOS2

Molecular Weight

209.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)ethanethioic S-acid

InChI

InChI=1S/C9H7NOS2/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12)

InChI Key

WWIBNGQMJANCCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)S

Origin of Product

United States

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